![molecular formula C16H17N3O8 B14584691 2'-O-[(2-Nitrophenyl)methyl]uridine CAS No. 61081-73-0](/img/structure/B14584691.png)
2'-O-[(2-Nitrophenyl)methyl]uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-[(2-Nitrophenyl)methyl]uridine is a modified nucleoside that has garnered interest in the field of RNA research. This compound is characterized by the presence of a 2-nitrophenylmethyl group attached to the 2’-hydroxyl group of uridine. Such modifications are often employed to study RNA structure, function, and interactions, as well as to develop therapeutic RNA molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[(2-Nitrophenyl)methyl]uridine typically involves the protection of the uridine molecule followed by the introduction of the 2-nitrophenylmethyl group. The process begins with the protection of the 5’- and 3’-hydroxyl groups of uridine using suitable protecting groups such as dimethoxytrityl (DMT) or tert-butyldimethylsilyl (TBDMS). The 2’-hydroxyl group is then selectively deprotected and reacted with 2-nitrobenzyl chloride in the presence of a base like triethylamine to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2’-O-[(2-Nitrophenyl)methyl]uridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as column chromatography or recrystallization to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-O-[(2-Nitrophenyl)methyl]uridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Conversion of the nitrophenyl group to a nitroso or nitro group.
Reduction: Formation of 2’-O-[(2-Aminophenyl)methyl]uridine.
Substitution: Introduction of various functional groups at the 2’-position.
Scientific Research Applications
2’-O-[(2-Nitrophenyl)methyl]uridine has several applications in scientific research:
Chemistry: Used as a probe to study RNA structure and dynamics.
Biology: Employed in the investigation of RNA-protein interactions and RNA folding.
Medicine: Potential use in the development of therapeutic RNA molecules, including antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry: Utilized in the synthesis of modified RNA for various biotechnological applications.
Mechanism of Action
The mechanism by which 2’-O-[(2-Nitrophenyl)methyl]uridine exerts its effects involves the modification of RNA structure and function. The 2-nitrophenylmethyl group can influence the stability and conformation of RNA molecules, thereby affecting their interactions with proteins and other nucleic acids. This modification can also alter the chemical reactivity of the RNA, making it a valuable tool for studying RNA-mediated processes .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyluridine: A similar compound where the 2’-hydroxyl group is methylated instead of being modified with a nitrophenylmethyl group.
2’-Fluoro-2’-deoxyuridine: Another modified nucleoside with a fluorine atom at the 2’-position.
Uniqueness
2’-O-[(2-Nitrophenyl)methyl]uridine is unique due to the presence of the 2-nitrophenylmethyl group, which provides distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not possible with other similar compounds, making it a valuable tool in RNA research and therapeutic development .
Properties
CAS No. |
61081-73-0 |
|---|---|
Molecular Formula |
C16H17N3O8 |
Molecular Weight |
379.32 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2-nitrophenyl)methoxy]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O8/c20-7-11-13(22)14(15(27-11)18-6-5-12(21)17-16(18)23)26-8-9-3-1-2-4-10(9)19(24)25/h1-6,11,13-15,20,22H,7-8H2,(H,17,21,23)/t11-,13-,14-,15-/m1/s1 |
InChI Key |
KXMBXQOWPZOFQL-NMFUWQPSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)COC2C(C(OC2N3C=CC(=O)NC3=O)CO)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
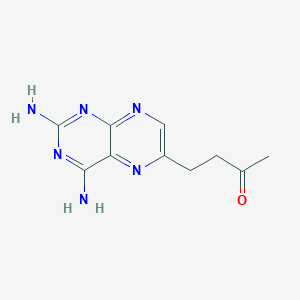
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)

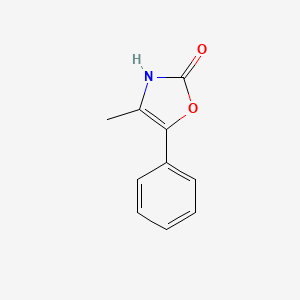
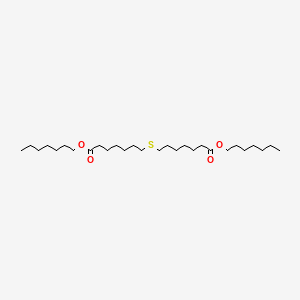

![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)
![4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride](/img/structure/B14584650.png)
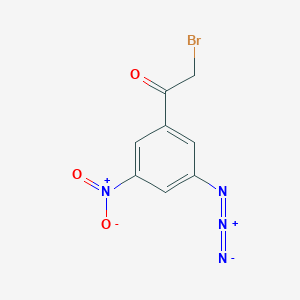
![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)
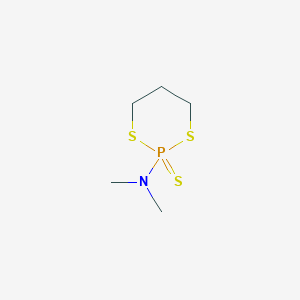
![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)

